4,4'-[1,3-Phenylenebis(1-methyl-ethylidene)]bisphenyl cyanate
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Overview
Description
4,4’-[1,3-Phenylenebis(1-methyl-ethylidene)]bisphenyl cyanate is a chemical compound with the molecular formula C26H24N2O2 and a molecular weight of 396.48 g/mol . This compound is part of the isocyanate family and is known for its ability to react with polyols to form polyurethane polymers . It is commonly used in the creation of polyurethane products due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[1,3-Phenylenebis(1-methyl-ethylidene)]bisphenyl cyanate typically involves the reaction of bisphenol M with cyanogen chloride in the presence of a base . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions include maintaining a temperature range of 0-5°C and using solvents such as dichloromethane .
Industrial Production Methods
In industrial settings, the production of 4,4’-[1,3-Phenylenebis(1-methyl-ethylidene)]bisphenyl cyanate involves large-scale reactors and precise control of reaction parameters . The process includes the purification of the product through recrystallization or distillation to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
4,4’-[1,3-Phenylenebis(1-methyl-ethylidene)]bisphenyl cyanate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the cyanate groups are replaced by other nucleophiles.
Polymerization Reactions: It reacts with polyols to form polyurethane polymers.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Polyols: In polymerization reactions, polyols such as ethylene glycol and propylene glycol are used.
Major Products Formed
Scientific Research Applications
4,4’-[1,3-Phenylenebis(1-methyl-ethylidene)]bisphenyl cyanate has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,4’-[1,3-Phenylenebis(1-methyl-ethylidene)]bisphenyl cyanate involves its reaction with polyols to form polyurethane polymers . The cyanate groups react with hydroxyl groups in polyols, leading to the formation of urethane linkages . This reaction is catalyzed by the presence of a base, which facilitates the nucleophilic attack on the cyanate groups .
Comparison with Similar Compounds
Similar Compounds
Bisphenol A Cyanate Ester: Similar to 4,4’-[1,3-Phenylenebis(1-methyl-ethylidene)]bisphenyl cyanate, bisphenol A cyanate ester is used in the production of polyurethanes.
Bisphenol F Cyanate Ester: Another similar compound used in the synthesis of polyurethanes.
Uniqueness
4,4’-[1,3-Phenylenebis(1-methyl-ethylidene)]bisphenyl cyanate is unique due to its specific molecular structure, which provides distinct reactivity and properties compared to other cyanate esters . Its ability to form highly cross-linked polyurethane polymers makes it valuable in applications requiring high mechanical strength and thermal stability .
Properties
Molecular Formula |
C26H24N2O2 |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
[4-[2-[3-[1-(4-cyanatophenyl)propan-2-yl]phenyl]propyl]phenyl] cyanate |
InChI |
InChI=1S/C26H24N2O2/c1-19(14-21-6-10-25(11-7-21)29-17-27)23-4-3-5-24(16-23)20(2)15-22-8-12-26(13-9-22)30-18-28/h3-13,16,19-20H,14-15H2,1-2H3 |
InChI Key |
NASPOVMUGWQHAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC#N)C2=CC(=CC=C2)C(C)CC3=CC=C(C=C3)OC#N |
Origin of Product |
United States |
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